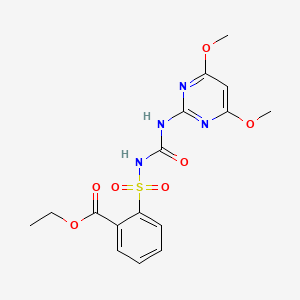
Dimethoxy Chlorimuron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy Chlorimuron is a member of the sulfonylurea family of herbicides. It is primarily used in agricultural settings for the control of broadleaf weeds, particularly in soybean fields. This compound is known for its high efficiency, low toxicity to humans and animals, and its ability to control a wide range of weeds at low application rates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxy Chlorimuron can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate. This involves the reaction of 4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethoxy Chlorimuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine .
Scientific Research Applications
Dimethoxy Chlorimuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfonylurea herbicides and their degradation pathways.
Biology: Investigated for its effects on soil microorganisms and its role in bioremediation.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Mechanism of Action
Dimethoxy Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid biosynthesis.
Comparison with Similar Compounds
Chlorimuron-ethyl: Another sulfonylurea herbicide with similar applications but different substituents on the pyrimidine ring.
Dimethoxyethane: Used as a solvent in various chemical reactions but differs significantly in structure and application.
Dimethoxy curcuminoids: Studied for their medicinal properties but structurally distinct from Dimethoxy Chlorimuron.
Uniqueness: this compound is unique due to its specific structure, which imparts high selectivity and efficiency in weed control. Its low toxicity and broad-spectrum activity make it a preferred choice in agricultural practices .
Properties
Molecular Formula |
C16H18N4O7S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22) |
InChI Key |
LOTWAFIVDZLUEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















